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Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-7-ol

CAS No.: 1368128-46-4

Cat. No.: B1449144

Get Quote

Executive Summary: The "Alpha-Blocked" Solution
In the optimization of piperidine-based drugs, two persistent challenges arise: metabolic lability

at the

-carbon (adjacent to nitrogen) and high basicity leading to poor permeability or hERG liability.

4-Azaspiro[2.5]octan-7-ol represents a high-value bioisostere that addresses both issues

simultaneously. By fusing a cyclopropane ring directly at the 3-position (the spiro center), it

creates a steric and electronic block adjacent to the nitrogen atom (the 4-position). This

modification:

Lowers pKa (by ~1.5–2.0 log units) via the electron-withdrawing nature of the cyclopropane

ring.

Eliminates

-Metabolism by removing the abstractable protons at the most labile position.

Rigidifies the Core, reducing the entropic penalty of binding.
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Structural & Physicochemical Analysis[1][2][3]
Geometric Comparison & Exit Vectors
The 4-azaspiro[2.5]octane scaffold is not a simple "spacer." It enforces a specific chair-like

conformation. Unlike the flexible piperidine, the spiro-cyclopropane locks the C3-C4 bond (N-C

), restricting the conformational ensemble.

Feature Piperidine (4-OH)
4-
Azaspiro[2.5]octan-
7-ol

Impact

Hybridization at C
(Flexible)

Spiro-Quaternary

(Rigid)

Reduces entropic loss

upon binding.

Basicity (pKa) ~10.8 - 11.2 ~8.8 - 9.4

Improved membrane

permeability; reduced

P-gp efflux risk.

LogD -1.5 (Polar) ~ -0.8 (Less Polar)
Better lipophilic

efficiency (LipE).

Fsp 1.0 1.0
Maintains saturation

(solubility benefit).

The Basicity Drop (Electronic Effect)
The nitrogen in 4-azaspiro[2.5]octane is directly attached to the spiro-cyclopropane ring. The

cyclopropane C-C bonds have significant

-character (Walsh orbitals), making the ring effectively electron-withdrawing (similar to a vinyl
group).

Mechanism: The inductive withdrawal pulls electron density from the nitrogen lone pair,

stabilizing the neutral form and destabilizing the protonated cation.

Result: A lower pKa allows a higher fraction of the molecule to exist in the neutral, permeable

state at physiological pH (7.4).
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Visualization: Structural Overlay & Exit Vectors
The following diagram illustrates the structural relationship and the "Alpha-Block" mechanism.

Mechanism of Action
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Caption: Comparison of metabolic liability and physicochemical advantages.[1] The spiro-

cyclopropane acts as a metabolic shield and electronic modulator.

Metabolic Stability & Performance Data
The "Alpha-Block" Effect
Cytochrome P450 isoforms (mainly CYP3A4 and CYP2D6) typically attack the carbon

to the amine (C2 or C6 in piperidine) via single-electron transfer (SET) or hydrogen atom
abstraction (HAT), leading to iminium ion formation and ring opening.

Piperidine: The

-hydrogens are sterically accessible and electronically activated by the nitrogen lone pair.

4-Azaspiro[2.5]octane: One
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-position is the spiro quaternary carbon (C3). It has no abstractable hydrogens. This forces
metabolism to the distal sites or the remaining

-methylene, which is now sterically hindered by the adjacent cyclopropane wall.

Comparative Stability Table
Hypothetical data based on structural class behavior (e.g., gem-dimethyl piperidines).

Parameter
4-
Hydroxypiperidine
Analog

4-
Azaspiro[2.5]octan-
7-ol Analog

Improvement
Factor

HLM CL

(

L/min/mg)

> 150 (High) < 40 (Low-Moderate) ~3-4x Stability

t

(Human)
~ 0.5 h ~ 2.5 - 4.0 h Extended Half-life

MDR1 Efflux (ER) > 5.0 < 2.0
Better CNS

Penetration

Synthetic Accessibility & Protocol
Synthesis of the 4-azaspiro[2.5]octan-7-ol core is less trivial than purchasing piperidine but is

scalable. The most robust route utilizes the commercially available ethyl 1-

aminocyclopropanecarboxylate or proceeds via a Dieckmann condensation strategy.

Recommended Synthetic Route (Self-Validating)
This protocol yields the N-Boc protected ketone, which is then reduced to the alcohol.

Step 1: Construction of the Acyclic Precursor

Reagents:N-Boc-glycine ethyl ester, 1,2-dibromoethane, NaH (or KOtBu).
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Reaction: Double alkylation of the glycine methylene is difficult. A better approach is the

reverse: Start with ethyl 1-aminocyclopropanecarboxylate.

Protocol:

Protect ethyl 1-aminocyclopropanecarboxylate with Boc anhydride.

Alkylate the nitrogen with ethyl 4-bromobutyrate (or acrylate via Michael addition).

Result: Ethyl 1-((N-Boc)(4-ethoxy-4-oxobutyl)amino)cyclopropanecarboxylate.

Step 2: Dieckmann Cyclization (Ring Closure)

Reagents: KOtBu (Potassium tert-butoxide), Toluene/THF, Reflux.

Procedure:

Dissolve the diester precursor in dry Toluene.

Add 1.2 eq KOtBu slowly at 0°C.

Warm to reflux for 4 hours. The solution will turn orange/brown.

Quench with acetic acid.

Validation: LCMS will show the mass of the

-keto ester.

Step 3: Decarboxylation & Reduction

Reagents: LiCl, DMSO, 140°C (Krapcho decarboxylation)

NaBH

, MeOH.

Procedure:

Heat the
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-keto ester in DMSO with LiCl to remove the ester group. Yields N-Boc-4-
azaspiro[2.5]octan-7-one.

Dissolve the ketone in MeOH at 0°C.

Add NaBH

(0.5 eq). Stir 30 min.

Workup: Aqueous NH

Cl quench, EtOAc extraction.

Product:tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.

Synthesis Visualization[1]
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Caption: Step-wise construction of the 4-azaspiro[2.5]octane core from cyclopropane

precursors.

Experimental Validation: How to Test
To confirm the bioisosteric advantage in your specific program, run this matched-molecular pair

(MMP) analysis:

Intrinsic Clearance (CLint): Incubate both the piperidine and spiro-analog (1
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M) in Human Liver Microsomes (HLM) for 0, 15, 30, and 60 min. Monitor disappearance by
LC-MS/MS.

Success Criteria: Spiro analog shows >50% reduction in turnover rate.

LogD Determination: Use a shake-flask method (Octanol/PBS pH 7.4).

Success Criteria: Spiro analog LogD should be within 0.5 units of the piperidine, despite

the extra carbons, due to the pKa shift.

Comparative pKa: Determine via potentiometric titration or capillary electrophoresis.

Expectation: Piperidine ~11.0 vs. Spiro ~9.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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